Cas no 338783-63-4 (6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide)

6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide structure
338783-63-4 structure
Product Name:6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
CAS No:338783-63-4
MF:C20H15F3N2O2
MW:372.340515375137
CID:5473671
Update Time:2025-07-21

6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-OXO-N-PHENYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE
    • 6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
    • Inchi: 1S/C20H15F3N2O2/c21-20(22,23)16-6-4-5-14(11-16)12-25-13-15(9-10-18(25)26)19(27)24-17-7-2-1-3-8-17/h1-11,13H,12H2,(H,24,27)
    • InChI Key: RYHJFXKQKDSRDR-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC=CC(C(F)(F)F)=C2)C(=O)C=CC=1C(NC1=CC=CC=C1)=O

6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide Pricemore >>

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Additional information on 6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Introduction to 6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide (CAS No. 338783-63-4) and Its Emerging Applications in Chemical Biology

6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide, identified by the CAS number 338783-63-4, is a structurally sophisticated compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule belongs to the dihydropyridine class, a scaffold renowned for its versatility in medicinal chemistry due to its ability to interact with various biological targets. The presence of multiple functional groups, including a trifluoromethyl substituent and an amide moiety, enhances its pharmacological potential by modulating lipophilicity, metabolic stability, and binding affinity.

The trifluoromethyl group, a key feature of this compound, is strategically incorporated at the 3-position of the phenyl ring. This substitution is well-documented for its ability to improve binding interactions with biological targets by increasing electron-withdrawing effects and altering the electronic properties of the molecule. Such modifications are particularly valuable in drug design, as they can fine-tune receptor binding affinities and selectivity. The N-phenyl moiety further contributes to the compound's complexity, offering potential interactions with aromatic residues in protein binding pockets, which is a common strategy in developing small-molecule inhibitors.

The core structure of 6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is derived from dihydropyridine (DHP), a class of compounds historically associated with cardiovascular applications due to their calcium channel modulation properties. However, recent advancements in drug discovery have expanded the therapeutic scope of DHP derivatives beyond cardiovascular diseases. The amide group at the 3-position not only introduces additional conformational flexibility but also serves as a site for further derivatization, enabling the creation of libraries of analogs with tailored biological activities.

Recent studies have highlighted the potential of DHP derivatives as scaffolds for developing inhibitors targeting enzyme-catalyzed reactions. The unique electronic environment created by the trifluoromethyl group and the phenyl substituents makes this compound a promising candidate for interacting with enzymes that exhibit preferences for lipophilic or electron-deficient substrates. For instance, research has demonstrated that modifications in this region can significantly alter the inhibitory potency against certain proteases and kinases, which are implicated in various pathological processes.

The pharmacokinetic profile of 6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is another critical aspect that has been extensively investigated. The presence of fluorine atoms can influence metabolic pathways by affecting enzyme recognition and degradation rates. Preliminary data suggest that this compound exhibits favorable solubility and stability under physiological conditions, making it a viable candidate for further development into an oral therapeutic agent. Additionally, computational modeling studies have been employed to predict binding interactions with potential targets, providing insights into how structural modifications might enhance drug-like properties.

In the realm of chemical biology, this compound has been explored as a tool compound for elucidating enzyme mechanisms and identifying novel therapeutic targets. Its unique structural features allow researchers to probe specific interactions within biological systems, such as those involving transcription factors or signaling proteins. The ability to modulate these interactions non-covalently provides a dynamic platform for studying protein function and dysfunction in disease states.

The synthesis of 6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide represents another area of innovation where modern synthetic methodologies play a crucial role. Advances in fluorination techniques have enabled the efficient introduction of fluorinated aromatic rings into complex molecules without compromising yield or purity. This capability is particularly important for pharmaceutical applications where fluorinated analogs often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Future directions in research involving this compound may include exploring its potential as an intermediate in multi-step syntheses targeting other bioactive molecules. The modular nature of its structure allows for easy functionalization at multiple sites, making it an attractive building block for medicinal chemists seeking to develop novel therapeutics with enhanced efficacy and reduced side effects.

Overall,6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide (CAS No. 338783-63-4) exemplifies how strategic molecular design can yield compounds with significant therapeutic potential across multiple disease areas. Its unique structural features—particularly the combination of a DHP scaffold with fluorinated aromatic groups—position it as a valuable asset in ongoing drug discovery efforts aimed at addressing unmet medical needs.

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